2-Bromo-5-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Bromo-5-(trifluoromethyl)benzyl alcohol is a fine chemical that is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides . The CAS Number for this compound is 869725-53-1 .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of other chemicals . It has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is C8H6BrF3O . The InChI code for this compound is 1S/C8H6BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
This compound has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids . It is also known for its ability to form complexes with metals .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is 255.03 g/mol . It is a white to yellow solid . The melting point is >110°C , and the boiling point is 262.6°C .Scientific Research Applications
Intermediate in Organic Synthesis
“2-Bromo-5-(trifluoromethyl)benzyl alcohol” is used as an intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones.
Reagent in Pharmaceutical Synthesis
This compound is used as a reagent in the synthesis of pharmaceuticals . It helps in the formation of drug molecules, contributing to the development of new medicines.
Stabilizer in Polymer Production
It serves as a stabilizer in the production of polymers . The addition of this compound can enhance the properties of polymers, making them more durable and resistant to degradation.
Drug Development
“2-Bromo-5-(trifluoromethyl)benzyl alcohol” has been used in drug development . It can be incorporated into potential drug molecules, contributing to the discovery of new treatments for various diseases and disorders.
Chemical Catalyst
This compound has also been used as a chemical catalyst . As a catalyst, it speeds up chemical reactions without being consumed in the process, making it valuable in various chemical industries.
Component in FDA-Approved Drugs
The trifluoromethyl group, which is part of the “2-Bromo-5-(trifluoromethyl)benzyl alcohol” structure, is found in many FDA-approved drugs . This indicates its importance in the pharmaceutical industry.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The compound’s interaction with its targets likely involves nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that the compound can be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzyl alcohol. For instance, it’s recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C . These conditions help maintain the stability of the compound.
properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASTJJSPATSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007226 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869725-53-1 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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